1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-
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Overview
Description
1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- is a derivative of 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. This compound is a macrocyclic ligand that has been modified with sulfonyl groups, enhancing its chemical properties and potential applications. The presence of the sulfonyl groups increases the compound’s ability to form stable complexes with metal ions, making it valuable in various scientific and industrial fields.
Preparation Methods
The synthesis of 1,4,7,10-tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- typically involves the protection of the nitrogen atoms in cyclen, followed by the introduction of the sulfonyl groups. One common method includes the use of 4-methylbenzenesulfonyl chloride as the sulfonylating agent. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The protected intermediate is then deprotected to yield the final product .
Chemical Reactions Analysis
1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups under appropriate conditions.
Complexation Reactions: The compound forms stable complexes with metal ions, which is a key feature of its chemical behavior. .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes. .
Biology: The compound is used in the development of metal-based drugs and diagnostic agents. .
Medicine: In medical imaging, the compound is used to create contrast agents for magnetic resonance imaging (MRI). .
Industry: The compound is used in industrial processes that require stable metal complexes, such as catalysis and materials science
Mechanism of Action
The mechanism of action of 1,4,7,10-tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, while the sulfonyl groups enhance the stability and solubility of the complexes. These metal complexes can interact with biological molecules, facilitating targeted drug delivery or enhancing imaging contrast. The specific pathways and molecular targets depend on the metal ion and the biological system involved .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane (Cyclen): The parent compound without sulfonyl groups. .
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative with acetic acid groups, commonly used in medical imaging and radiotherapy
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate: Another derivative with acetate groups, used for similar applications as DOTA
1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic ligand with similar complexation properties but different ring size and coordination behavior
The unique feature of 1,4,7,10-tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- is the presence of the sulfonyl groups, which enhance its stability and solubility, making it particularly useful in applications requiring robust metal complexes .
Properties
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S2/c1-19-3-7-21(8-4-19)31(27,28)25-15-13-23-11-12-24-14-16-26(18-17-25)32(29,30)22-9-5-20(2)6-10-22/h3-10,23-24H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUPJGGFUBKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCNCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463594 |
Source
|
Record name | 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105855-71-8 |
Source
|
Record name | 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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